molecular formula C18H23BrN2O3 B8165599 (S)-tert-Butyl 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate

(S)-tert-Butyl 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate

Cat. No.: B8165599
M. Wt: 395.3 g/mol
InChI Key: JVMLGPMYUMPGQO-AWEZNQCLSA-N
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Description

(S)-tert-Butyl 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a brominated isoindolinone moiety, and a tert-butyl carbamate group, making it a valuable molecule for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of isoindolinone, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves the protection of the amine group with a tert-butyl carbamate group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carbonyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(S)-tert-Butyl 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The brominated isoindolinone moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the tert-butyl carbamate group provides stability and solubility. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-hydroxylamine
  • tert-Butyl-N-methylcarbamate

Uniqueness

(S)-tert-Butyl 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl (3S)-3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O3/c1-18(2,3)24-17(23)20-8-4-5-14(11-20)21-10-12-9-13(19)6-7-15(12)16(21)22/h6-7,9,14H,4-5,8,10-11H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMLGPMYUMPGQO-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CC3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N2CC3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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